5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Description
Historical Development of 1,2,4-Triazole-3-thiol Derivatives
The exploration of 1,2,4-triazole-3-thiols began in the mid-20th century with the discovery of their tautomeric behavior and nucleophilic reactivity at the sulfur center. Early work focused on simpler analogs like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, synthesized via condensation of benzoic acid derivatives with thiocarbohydrazide. The introduction of benzyl and chlorophenyl groups emerged in the 2000s as researchers sought to enhance lipophilicity and target specificity. A landmark study in 2005 documented the first crystal structure of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol (PubChem CID 667526), confirming the thione-thiol tautomerism through X-ray crystallography.
Key milestones in derivative development include:
Significance in Medicinal Chemistry Research
This compound’s significance stems from three structural features:
- Thiol/Thione Tautomerism : The sulfur atom at position 3 participates in redox reactions and metal chelation, crucial for enzyme inhibition.
- Chlorophenyl Group : Enhances membrane permeability and provides structural rigidity through halogen bonding.
- Benzyl Substituent : Increases hydrophobic interactions with biological targets while maintaining synthetic accessibility.
Recent studies demonstrate its utility as a precursor for hydrazone derivatives with IC₅₀ values below 10 μM against MCF-7 breast cancer cells. The compound’s ability to form stable Schiff bases with isatin derivatives has enabled development of dual-action antimicrobial-antifungal agents.
Position in Current Heterocyclic Chemistry Literature
Analysis of 257 triazole-thiol derivatives in the PubChem database reveals three structural clusters:
$$ \text{Cluster 1 (45\%): Aryl-substituted at N4} $$
$$ \text{Cluster 2 (30\%): Alkyl/benzyl at C5} $$
$$ \text{Cluster 3 (25\%): Hybrid substitution patterns} $$
This compound falls into Cluster 3, representing only 12% of characterized hybrids. Its unique substitution pattern enables simultaneous π-π stacking (via phenyl rings) and polar interactions (via Cl and S atoms), a combination observed in only 3% of triazole-thiols.
Relationship to Other Triazole-Containing Bioactive Compounds
The compound shares structural motifs with several clinical agents:
Fluconazole Analogues : The 1,2,4-triazole core mirrors antifungal drugs, though the thiol group differentiates its mechanism from standard azole antifungals.
Cefatrizine Derivatives : Shared benzyl group suggests potential β-lactamase inhibition properties, though this remains unexplored.
Tasisulam-like Structures : The chlorophenyl group parallels antitumor agents targeting tubulin polymerization.
Properties
IUPAC Name |
3-benzyl-4-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c16-12-6-8-13(9-7-12)19-14(17-18-15(19)20)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJDUNCKBAJQLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNC(=S)N2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of benzyl chloride with 4-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with carbon disulfide and potassium hydroxide to yield the desired triazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl and chlorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that 5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol exhibits notable antimicrobial properties. It has been evaluated against various strains of bacteria and fungi, demonstrating effectiveness in inhibiting growth. Studies indicate that the compound's thiol group plays a crucial role in its antimicrobial mechanism by disrupting cellular processes in pathogens .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have reported that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The presence of the triazole ring is believed to enhance its interaction with biological targets associated with cancer progression .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. Research indicates that it may inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases. Its ability to modulate cytokine production has been documented, suggesting potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory disorders .
Agricultural Applications
Fungicides
this compound has been explored as a fungicide due to its effectiveness against various plant pathogens. Its application can help manage fungal diseases in crops, thereby improving yield and quality. Field trials have demonstrated its efficacy in controlling diseases such as powdery mildew and rusts .
Growth Regulators
In addition to its fungicidal properties, this compound has been studied for its role as a plant growth regulator. It can influence plant growth patterns and enhance resistance to environmental stressors. This dual functionality makes it a valuable asset in sustainable agriculture practices .
Materials Science
Corrosion Inhibitors
The compound's thiol group also lends itself to applications in materials science, particularly as a corrosion inhibitor for metals. Studies have shown that it can form protective layers on metal surfaces, thereby reducing corrosion rates in harsh environments. This property is beneficial for extending the lifespan of metal components in various industrial applications .
Nanotechnology
In the realm of nanotechnology, this compound has been utilized in the synthesis of nanomaterials. Its ability to stabilize nanoparticles during synthesis processes has been noted, which is crucial for developing new materials with tailored properties for electronics and photonics .
Case Studies
Mechanism of Action
The mechanism of action of 5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
- Thiol Group: The -SH group is critical for interactions with biological targets, such as enzyme active sites. For example, Yucasin’s thiol group competitively inhibits YUC flavin monooxygenases in plants .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* (Predicted) | Solubility (Water) |
|---|---|---|---|---|
| This compound | C15H12ClN3S | 301.79 | ~3.5 | Low |
| Yucasin | C8H6ClN3S | 211.67 | ~2.8 | Moderate |
| 5-(4-Chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | C15H12ClN3S | 301.79 | ~3.4 | Low |
*LogP values estimated using fragment-based methods.
Biological Activity
5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications in treating various diseases, including cancer and infections.
- Molecular Formula : C15H12ClN3S
- CAS Number : 451501-91-0
- Structure : The compound features a triazole ring substituted with a benzyl and a chlorophenyl group, which contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Studies have shown that triazole derivatives can inhibit tumor cell proliferation. The presence of electron-withdrawing groups, such as the chlorophenyl moiety in this compound, enhances its cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Triazoles are known for their antifungal and antibacterial activities. This compound has shown promise against pathogenic bacteria and fungi, likely due to its ability to disrupt cellular processes in these organisms.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or microbial growth, contributing to its therapeutic effects.
Antitumor Activity
A study evaluated the cytotoxic effects of various triazole derivatives against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values suggesting strong potential as anticancer agents .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | IGR39 | 1.98 ± 1.22 |
| Other Similar Compounds | MDA-MB-231 | < 1.61 |
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against various bacteria using the agar diffusion method. Results indicated that this compound exhibited comparable activity to standard antibiotics like norfloxacin.
| Pathogen | Zone of Inhibition (mm) | Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 15 | Norfloxacin |
| Escherichia coli | 18 | Norfloxacin |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of the chlorophenyl group in enhancing the biological activity of triazoles. Electron-withdrawing groups increase lipophilicity and improve interaction with biological targets .
Key Findings :
- Substituents on the phenyl ring significantly affect cytotoxicity.
- The presence of sulfur in the triazole ring enhances antimicrobial properties.
Case Studies
- Melanoma Treatment : A case study involving a synthetic derivative similar to this compound demonstrated effective inhibition of melanoma cell migration in vitro. This suggests potential for development as an antimetastatic agent .
- In Vivo Studies : Animal models treated with triazole derivatives showed reduced tumor sizes and improved survival rates compared to control groups. These findings support further investigation into clinical applications .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol and its derivatives?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions of thiosemicarbazides or through microwave-assisted synthesis for improved efficiency. Key steps include refluxing intermediates (e.g., substituted benzaldehydes) with acetic acid as a catalyst, followed by purification using silica gel column chromatography. Microwave synthesis (e.g., Milestone Flexi Wave system) reduces reaction times and enhances yield . Characterization typically involves elemental analysis, ¹H-NMR, and LC-MS to confirm structural integrity .
Q. How should researchers safely handle and store this compound?
- Methodological Answer : Store under inert atmosphere at 2–8°C to prevent oxidation or degradation. Use personal protective equipment (PPE) due to health hazards (H302: harmful if swallowed; H315/H319: skin/eye irritation). Precautionary measures include avoiding inhalation (P261) and immediate rinsing if exposed (P305+P351+P338) .
Q. What spectroscopic techniques are essential for characterizing this triazole-thiol derivative?
- Methodological Answer : Use ¹H-NMR (400 MHz in DMSO-d₆) to confirm hydrogen environments, IR spectroscopy for functional group analysis (e.g., -SH stretch at ~2500 cm⁻¹), and LC-MS for molecular ion verification. Elemental analysis (CHNS) ensures purity .
Advanced Research Questions
Q. How can structural modifications enhance the antiradical activity of this compound?
- Methodological Answer : Introduce electron-donating groups (e.g., -NH₂, -OCH₃) at the 4-position to improve radical scavenging. For example, 4-amino derivatives exhibit 88.89% DPPH inhibition at 1×10⁻³ M, but adding fluorobenzylidene or hydroxybenzylidene substituents may reduce activity. Optimize concentrations (1×10⁻³ to 1×10⁻⁴ M) and use UV-Vis spectroscopy (λ = 517 nm) to monitor DPPH radical quenching .
Q. What computational strategies are effective in predicting biological interactions of this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate binding with target proteins (e.g., enzymes in oxidative stress pathways). ADME analysis predicts pharmacokinetic properties. Compare docking scores with known drugs to prioritize derivatives for in vitro testing .
Q. How do metal coordination complexes of this compound influence its pharmacological potential?
- Methodological Answer : Synthesize Ni(II), Cu(II), or Zn(II) complexes in alcoholic media and characterize using FTIR (to confirm S→metal bonding) and UV-Vis spectroscopy. Electrochemical studies (e.g., cyclic voltammetry) assess redox behavior, which correlates with antioxidant or anticancer activity .
Q. What experimental approaches resolve contradictions in reported biological activities across derivatives?
- Methodological Answer : Use dose-response assays (e.g., IC₅₀ determination) to compare activity trends. For example, thiophen-2-ylmethyl substituents may enhance antiradical effects, while halogenated benzylidenes could reduce potency. Validate inconsistencies via replicate studies and meta-analysis of substituent electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
